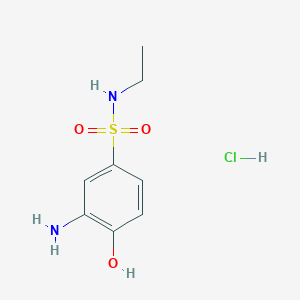

2-Amino-4-N-ethylsulfonamide phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

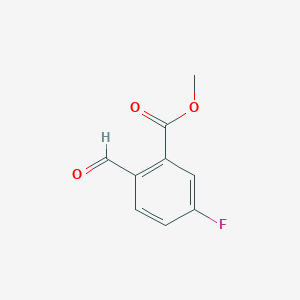

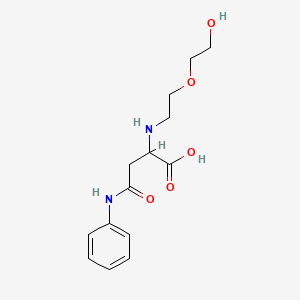

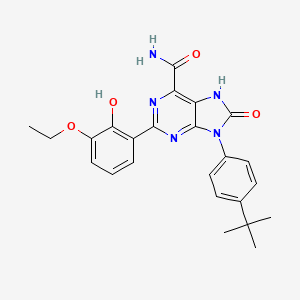

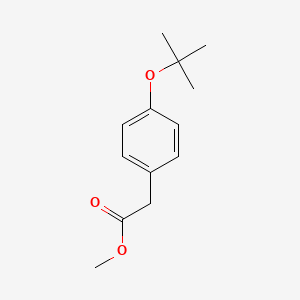

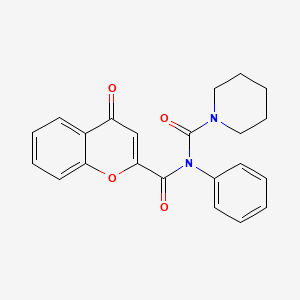

Molecular Structure Analysis

The molecular formula of 2-Amino-4-N-ethylsulfonamide phenol is C8H12N2O3S . This compound has a molecular weight of 216.26 .Physical and Chemical Properties Analysis

This compound has a melting point of 128 °C and a predicted boiling point of 412.3±55.0 °C . The predicted density is 1.375±0.06 g/cm3 , and the predicted pKa is 7.93±0.20 .Aplicaciones Científicas De Investigación

Nanofiltration Membrane Development

Sulfonated aromatic diamine monomers have been synthesized and utilized in the preparation of thin-film composite nanofiltration membranes. These membranes exhibit enhanced water flux due to improved surface hydrophilicity, achieved by the introduction of sulfonic acid groups, without compromising dye rejection capabilities. This development holds potential for efficient dye treatment in wastewater management (Yang Liu et al., 2012).

Biocatalysis in Drug Metabolism

In the realm of pharmacology, sulfonamide compounds have been employed in microbial-based surrogate biocatalytic systems to produce mammalian metabolites of drug candidates. This approach facilitates the structural characterization of metabolites by nuclear magnetic resonance spectroscopy and supports the monitoring of drug metabolites during clinical investigations (M. Zmijewski et al., 2006).

Antioxidant and Antiacetylcholinesterase Activities

Sulfonamide derivatives synthesized from dopamine have shown significant antioxidant and antiacetylcholinesterase activities. Certain sulfonamides exhibited inhibition rates comparable to or better than standard antioxidants in various assays, indicating their potential therapeutic applications (Hülya Göçer et al., 2013).

Environmental Benign Synthesis

An environmentally friendly synthesis of sulfonamides in aqueous media has been developed, offering a sustainable approach to producing these compounds with excellent yields and purity. This method eliminates the need for organic bases and simplifies product isolation, contributing to green chemistry practices (Xiaohu Deng & N. Mani, 2006).

Cross-Coupling with Humic Constituents

The study of sulfonamide antimicrobials' oxidative cross-coupling to natural organic matter constituents highlights their potential chemical incorporation into humic substances. This process could affect the mobility, bioavailability, and biological activity of such antimicrobials in environmental settings (H. Bialk et al., 2005).

Mecanismo De Acción

Safety and Hazards

The safety information available indicates that 2-Amino-4-N-ethylsulfonamide phenol is classified under the GHS05 hazard class . The hazard statement is H314, which typically indicates that the substance causes severe skin burns and eye damage . The precautionary statements are P280, P305+P351+P338, and P310 , which advise on protective measures, first aid procedures, and emergency medical attention, respectively .

Propiedades

IUPAC Name |

3-amino-N-ethyl-4-hydroxybenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S.ClH/c1-2-10-14(12,13)6-3-4-8(11)7(9)5-6;/h3-5,10-11H,2,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFCVECILSRRPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-5-(pyridin-4-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2943740.png)

![N-[2-(4-chlorophenyl)ethyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2943747.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2943748.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2943759.png)